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Compound of Interest

Compound Name: Triclopyr

Cat. No.: B129103

This technical guide provides a comprehensive overview of the toxicological effects of the
herbicide triclopyr on a range of non-target organisms. The information is intended for
researchers, scientists, and professionals in the fields of ecotoxicology and drug development.
This document summarizes key toxicity data, outlines experimental methodologies, and
explores the known mechanisms of action in non-target species.

Executive Summary

Triclopyr, a selective systemic herbicide, is widely used for the control of broadleaf weeds and
woody plants. Its mode of action in target plants is as a synthetic auxin, causing uncontrolled
growth and eventual death.[1] While effective for its intended purpose, concerns regarding its
potential impact on non-target organisms are of significant interest. This guide synthesizes
available data on the toxicity of triclopyr and its primary formulations—triclopyr acid, triclopyr
triethylamine salt (TEA), and triclopyr butoxyethyl ester (BEE)—to mammals, birds, fish,
aquatic invertebrates, and terrestrial invertebrates. The data indicates that the toxicity of
triclopyr varies significantly depending on the formulation and the organism. Generally, the
ester form (BEE) is more toxic to aquatic organisms than the acid or salt forms.[2][3] The
primary mechanisms of toxicity in animals are not fully elucidated but appear to involve organ-
specific effects, particularly on the kidneys and liver at higher doses.[1]

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity data for triclopyr across various
non-target organisms.
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Table 1: Mammalian Toxicity of Triclopyr

] ] Exposure . Value Reference(s
Species Formulation Endpoint
Route (mgl/kg) )
Rat Acid Oral LD50 630 - 729 [2]
Formulated
Rat Oral LD50 2000 - 3000
Products
Rabbit Not Specified  Oral LD50 550
Guinea Pig Not Specified  Oral LD50 310
Rabbit Not Specified  Dermal LD50 >2000
) Dietary (2- Parental
Rat Acid 5
gen) NOAEL
) Dietary (2- Development
Rat Acid 25
gen) al NOAEL
) Development
Rabbit BEE Oral 30
al NOAEL
] Development
Rabbit BEE Oral 100
al LOAEL
Table 2: Avian Toxicity of Triclopyr
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. . Exposure . Value Reference(s
Species Formulation Endpoint
Route (mglkg) )
Mallard Duck  Acid Oral LD50 1698
Bobwhite
) Acid Oral LD50 2935
Quail
N Dietary (8-
Mallard Duck  Not Specified LC50 >5600
day)
Bobwhite N Dietary (8-
_ Not Specified LC50 2935
Quall day)
Japanese N Dietary (8-
) Not Specified LC50 3278
Quall day)
Table 3: Aquatic Toxicity of Triclopyr
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. . Exposure . Value Reference(s
Species Formulation . Endpoint
Duration (mglL) )
Rainbow )
Acid 96-hour LC50 117
Trout
Rainbow
TEA 96-hour LC50 552
Trout
Rainbow
BEE 96-hour LC50 0.74
Trout
Bluegill )
, Acid 96-hour LC50 148
Sunfish
Bluegill
_ TEA 96-hour LC50 891
Sunfish
Bluegill
_ BEE 96-hour LC50 0.87
Sunfish
Fathead Early Life-
) TEA NOEC >104
Minnow Stage
Fathead Early Life-
_ TEA LOEC <162
Minnow Stage
Daphnia
TEA 48-hour EC50 1170
magna
Daphnia
TEA 21-day LC50 1140
magna
Daphnia
TEA 21-day NOEC 80.7
magna
Daphnia
TEA 21-day LOEC 149.0
magna

Table 4: Terrestrial Invertebrate Toxicity of Triclopyr
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. . Exposure . Value (p Reference(s
Species Formulation Endpoint
Route g/bee) )
Honey Bee
(Apis Not Specified  Contact LD50 >100
mellifera)

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted
following standardized guidelines from the Organisation for Economic Co-operation and
Development (OECD) and the U.S. Environmental Protection Agency (EPA). Below are
detailed descriptions of the methodologies for key experiments.

Mammalian Toxicity Testing

Two-Generation Reproduction Toxicity Study (Rat)

This study is typically conducted based on OECD Test Guideline 416.

Test Organism: Wistar or Sprague-Dawley rats.

e Administration: Triclopyr is administered to parental (FO) male and female rats, usually
mixed in the diet, for a pre-mating period of at least 10 weeks to cover the spermatogenic
cycle and several estrous cycles. Dosing continues through mating, gestation, and lactation.
The first-generation (F1) offspring are then selected and, after reaching maturity, are also
administered the test substance in their diet and mated to produce a second generation (F2).

o Dosage: A control group and at least three dose levels are used. For example, in a study
with triclopyr acid, doses of 0, 5, 25, and 250 mg/kg body weight/day were used.

e Endpoints Evaluated:

o Parental (FO and F1): Mortality, clinical signs of toxicity, body weight, food consumption,
mating performance, fertility, gestation length, and organ weights (with a focus on
reproductive organs and kidneys).
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o Offspring (F1 and F2): Viability, litter size, sex ratio, pup body weight at birth and during
lactation, and developmental landmarks. Post-mortem examinations are conducted on a
subset of weanlings.

Avian Toxicity Testing

Avian Dietary Toxicity Test

This test is generally performed according to EPA OCSPP 850.2200 or OECD Test Guideline

205.

Test Organisms: Typically, one waterfowl species (e.g., Mallard duck, Anas platyrhynchos)
and one upland game bird species (e.g., Bobwhite quail, Colinus virginianus) are used.

Administration: The test substance is mixed into the diet and provided to the birds for 5 days,
followed by a 3-day observation period on a clean diet.

Dosage: A control group and a geometric series of at least five treatment concentrations are
used. A limit test at 5000 mg/kg diet may be conducted if low toxicity is expected.

Endpoints Evaluated: Mortality, clinical signs of toxicity, body weight, and food consumption
are recorded daily. The primary endpoint is the median lethal concentration (LC50).

Aquatic Toxicity Testing
Fish Early Life-Stage Toxicity Test

This test follows guidelines such as EPA OCSPP 850.1400 or OECD Test Guideline 210.

Test Organisms: Recommended freshwater species include rainbow trout (Oncorhynchus
mykiss) and fathead minnow (Pimephales promelas).

Exposure System: A flow-through or semi-static system is used to maintain constant
concentrations of the test substance.

Procedure: Fertilized eggs are placed in test chambers and exposed to a range of
concentrations of the test substance. The exposure continues through hatching until the
control fish are free-feeding (typically 28-32 days post-hatch for fathead minnows).
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» Dosage: A control and a series of at least five concentrations are tested.

» Endpoints Evaluated: Hatching success, survival of embryos and larvae, and growth (length
and weight) of the larvae. From these data, the No-Observed-Effect Concentration (NOEC)
and the Lowest-Observed-Effect Concentration (LOEC) are determined.

Daphnia magna Reproduction Test

This chronic toxicity test is conducted according to OECD Test Guideline 211.

Test Organism:Daphnia magna neonates (<24 hours old).

o Exposure System: A semi-static renewal system is typically used, where the test solutions
are renewed three times a week for 21 days.

e Procedure: Individual daphnids are exposed to a range of test concentrations in separate
beakers.

o Dosage: A control group and at least five test concentrations are used.

» Endpoints Evaluated: The primary endpoint is the total number of live offspring produced per
surviving parent over the 21-day period. Adult survival and growth are also assessed. The
results are used to determine the EC50 for reproduction, as well as the NOEC and LOEC.

Terrestrial Invertebrate Toxicity Testing

Honey Bee Acute Oral and Contact Toxicity Test

These tests are performed based on OECD Test Guidelines 213 (Oral) and 214 (Contact).
» Test Organism: Young adult worker honey bees (Apis mellifera).

e Oral Toxicity (OECD 213):

o Administration: Bees are starved for a short period and then fed a defined volume of
sucrose solution containing the test substance.
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o Dosage: A control group and at least five dose levels are used, with multiple replicates of
10 bees per dose.

o Contact Toxicity (OECD 214):

o Administration: A small, precise volume of the test substance dissolved in a carrier solvent
is applied directly to the dorsal thorax of anesthetized bees.

o Dosage: Similar to the oral test, a control and at least five dose levels with replicates are
used. A limit test at 100 u g/bee is often performed.

o Endpoints Evaluated: For both tests, mortality is recorded at 24 and 48 hours (and can be
extended to 96 hours). The primary endpoint is the median lethal dose (LD50) in pg of active
ingredient per bee.

Signaling Pathways and Mechanisms of Toxicity

The primary herbicidal mechanism of triclopyr is as a synthetic auxin, which disrupts plant
growth processes. In non-target animals, the mechanisms of toxicity are less well understood
and appear to be multi-faceted, primarily manifesting as organ toxicity at higher exposure
levels. Research into the specific signaling pathways affected is limited.

Potential Cellular Mechanisms

Based on available studies, the following cellular mechanisms may be involved in triclopyr
toxicity in non-target organisms:

» Mitochondrial Dysfunction: A recent in vitro study on rat liver mitochondria indicated that high
concentrations of triclopyr can lead to the dissipation of the mitochondrial membrane
potential and interfere with NAD(P)H oxidation. However, the study did not find evidence of
significant reactive oxygen species (ROS) production or oxidative stress. This suggests a
potential for bioenergetic disruption at high doses.

o Neurotoxicity: In vitro studies using mouse neuroblastoma cells and primary neurons have
shown that triclopyr can be neurotoxic. Exposure led to decreased cell viability, reduced
neuronal branching, and neuronal degeneration. At the molecular level, triclopyr was found
to alter the mRNA expression of peroxiredoxins, a family of antioxidant enzymes. Another
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study in zebrafish larvae found that triclopyr altered swimming behavior but did not inhibit
acetylcholinesterase activity, suggesting a neurotoxic mechanism independent of this
classical pathway.

o Apoptosis: While not directly demonstrated for triclopyr, structurally related compounds
have been shown to induce apoptosis. For example, triclosan can induce apoptosis in
neurons through the Fas receptor-dependent extrinsic pathway. It is plausible that at
cytotoxic concentrations, triclopyr could also trigger programmed cell death pathways, but
further research is needed.

Endocrine Disruption Potential

The potential for triclopyr to act as an endocrine disruptor has been investigated, but the
evidence for direct, potent endocrine activity is weak. Triclopyr does not appear to cause
reproductive toxicity in rats at doses that are not also maternally toxic. There is no clear
evidence from the reviewed literature to suggest that triclopyr is a potent activator of nuclear
receptors such as the estrogen receptor, androgen receptor, or PPARs in a manner that would
classify it as a primary endocrine disruptor.

Visualizations
Experimental Workflow for Toxicity Assessment
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Caption: Generalized workflow for assessing the toxicity of a pesticide like triclopyr.
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Potential Cellular Effects of Triclopyr in Non-Target
Animals
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Caption: Conceptual diagram of potential cellular targets and effects of triclopyr.

Conclusion

The toxicological profile of triclopyr in non-target organisms is complex, with toxicity varying
significantly based on the chemical formulation and the species being tested. The butoxyethyl
ester (BEE) formulation consistently demonstrates higher toxicity, particularly to aquatic life,
than the triethylamine (TEA) salt or acid forms. For mammals and birds, triclopyr is generally
considered to have low to moderate acute toxicity. Chronic exposure in mammals at high doses
can lead to kidney and liver effects. The direct impact on terrestrial invertebrates like bees
appears to be low.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b129103?utm_src=pdf-body
https://www.benchchem.com/product/b129103?utm_src=pdf-body-img
https://www.benchchem.com/product/b129103?utm_src=pdf-body
https://www.benchchem.com/product/b129103?utm_src=pdf-body
https://www.benchchem.com/product/b129103?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

While the physiological effects of triclopyr exposure are documented, the underlying molecular
signaling pathways in non-target animals are not well-defined. Current research points towards
potential mitochondrial dysfunction and neurotoxicity at high concentrations, but a
comprehensive understanding of the molecular initiating events is lacking. Future research
should focus on elucidating these pathways to improve the accuracy of ecological risk
assessments. This guide provides a foundational understanding of triclopyr's toxicology and
serves as a resource for further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Toxicological Profile of Triclopyr on Non-Target
Organisms: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b129103#toxicological-profile-of-triclopyr-on-non-
target-organisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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